molecular formula C13H12BrClN4O B2374555 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-bromo-2-chlorophenyl)methanone CAS No. 1795421-12-3

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-bromo-2-chlorophenyl)methanone

Cat. No.: B2374555
CAS No.: 1795421-12-3
M. Wt: 355.62
InChI Key: VJTWVTNHTNCDDL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1H-1,2,3-triazol-1-yl group, a pyrrolidin-1-yl group, and a 5-bromo-2-chlorophenyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the methanone (ketone) central group. Techniques like NMR and X-ray crystallography are often used to determine the structure of similar compounds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing halogens on the phenyl ring and the electron-donating effects of the nitrogen-rich triazole and pyrrolidine rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar triazole and ketone groups could impact its solubility, while the halogens on the phenyl ring could affect its density and stability .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Anticancer Properties : Compounds similar to (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-bromo-2-chlorophenyl)methanone have been synthesized and evaluated for their anticancer properties. A study investigated novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine, finding potent anticancer activities against a panel of 60 cancer cell lines at the National Cancer Institute (USA) (Katariya, Vennapu, & Shah, 2021).

  • Antimicrobial Properties : Research on similar triazole compounds has shown significant antimicrobial properties. These compounds performed well against pathogenic strains, offering potential utilization in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Molecular Docking and Computational Studies

  • Molecular Docking Applications : Triazole derivatives, similar to the compound , have been involved in molecular docking studies. These studies are crucial for understanding the binding interactions with biological targets, which is vital in drug discovery and development (Pandya, Dave, Patel, & Desai, 2019).

  • Computational Chemistry : Computational chemistry methods, including density functional theory (DFT) and quantum chemical calculations, have been applied to similar compounds for understanding their electronic and structural properties. This approach aids in predicting the reactivity and stability of these compounds (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).

Other Applications

  • Material Science and Corrosion Inhibition : Triazole derivatives have been investigated as corrosion inhibitors for metals in acidic mediums. Their ability to form stable complexes with metal surfaces can be critical in protecting materials against corrosion (Ma, Qi, He, Tang, & Lu, 2017).

  • Energetic Materials Development : Some triazole derivatives have been explored for their potential use in energetic materials, offering a greener and more efficient alternative to traditional propellants (Zhao, Yin, Kumar, Imler, Parrish, & Shreeve, 2019).

Mechanism of Action

The mechanism of action in a biological context would depend on the specific activity of the compound. Compounds containing these functional groups have been studied for their potential antidiabetic, anticancer, and antioxidant activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their potential hazards .

Future Directions

Future research could explore the potential biological activities of this compound, as well as optimize its synthesis and characterize its physical and chemical properties in more detail .

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrClN4O/c14-9-1-2-12(15)11(7-9)13(20)18-5-3-10(8-18)19-6-4-16-17-19/h1-2,4,6-7,10H,3,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTWVTNHTNCDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=C(C=CC(=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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